molecular formula C₇D₁₃ClO₂ B1164433 Hexyl-d13 Chloroformate

Hexyl-d13 Chloroformate

Cat. No.: B1164433
M. Wt: 177.71
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl-d13 chloroformate (C₇H₁₃ClO₂; molecular weight: 164.63) is a deuterated derivative of hexyl chloroformate, where all 13 hydrogen atoms in the hexyl chain are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium substitution reduces signal interference and improves detection sensitivity . The compound is a solid at room temperature with a logP value of 3.5, indicating moderate lipophilicity. It features six rotatable bonds and two hydrogen bond acceptors, which influence its reactivity and solubility in organic solvents . This compound is primarily used as an acylating agent in pharmaceutical and biochemical research, enabling the introduction of chloroformate functionality into target molecules .

Properties

Molecular Formula

C₇D₁₃ClO₂

Molecular Weight

177.71

Synonyms

Carbonochloridic Acid Hexyl Ester-d13;  Chloroformic Acid Hexyl Ester-d13;  Hexyl Alcohol Chloroformate-d13;  Chloroformic Acid n-Hexyl Ester-d13;  Hexyl Chlorocarbonate-d13;  Hexyloxycarbonyl Chloride-d13;  n-Hexyl Chloroformate-d13

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Physicochemical Properties
Property Hexyl-d13 Chloroformate Ethyl Chloroformate Cyclopentyl Chloroformate Phenyl Chloroformate
Molecular Formula C₇H₁₃ClO₂ C₃H₅ClO₂ C₆H₉ClO₂ C₇H₅ClO₂
Molecular Weight 164.63 108.52 148.59 156.57
Boiling Point 333.7 K (0.009 bar) 383–388 K (ambient) ~423 K (ambient) 473 K (ambient)
logP 3.5 1.2 2.8 2.1
Deuterated? Yes No No No
Key Applications Isotopic labeling Synthesis of APIs Agrochemical synthesis Polymer chemistry
Toxicity Profile Limited data Skin absorption hazard Moderate irritant Severe respiratory hazard

Key Observations :

  • Chain Length and Reactivity: this compound’s longer alkyl chain reduces its volatility compared to ethyl and cyclopentyl derivatives, making it more suitable for controlled reactions in non-polar solvents .
  • Deuterium Effects: The deuterium substitution in Hexyl-d13 minimizes metabolic degradation in biological studies, unlike non-deuterated analogs like ethyl chloroformate .
  • Solvolysis Behavior : Phenyl chloroformate exhibits slower solvolysis rates in polar solvents compared to aliphatic chloroformates due to resonance stabilization of the leaving group .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : Cyclopentyl chloroformate is preferred for introducing acyl groups in APIs due to its balanced reactivity and low volatility, whereas Hexyl-d13 is reserved for isotopic tracer studies .
  • Environmental Analysis: Hexyl-d13’s deuterium labeling enables precise quantification of chloroformate residues in environmental samples, overcoming matrix effects observed with non-deuterated analogs .
  • Mechanistic Studies : Solvolysis kinetics of tert-butyl chlorothioformate and phenyl chloroformate provide benchmarks for understanding Hexyl-d13’s reactivity in aqueous media .

Preparation Methods

Phosgene-Based Direct Synthesis

The most established method involves reacting deuterated 1-hexanol (C₆D₁₃OH) with phosgene (COCl₂) under controlled conditions. This exothermic reaction proceeds via nucleophilic acyl substitution:

C6D13OH+COCl2C6D13OCOCl+HCl\text{C}6\text{D}{13}\text{OH} + \text{COCl}2 \rightarrow \text{C}6\text{D}_{13}\text{OCOCl} + \text{HCl}

Key Steps :

  • Deuterated Alcohol Preparation : 1-Hexanol is deuterated via catalytic exchange with D₂O or synthesized from deuterated starting materials.

  • Phosgene Introduction : Gaseous phosgene is bubbled into a chilled (-10°C) solution of deuterated hexanol in dichloromethane (DCM) or chloroform.

  • Acid Scavenging : Pyridine or triethylamine neutralizes HCl byproduct, preventing side reactions.

  • Workup : The crude product is washed with ice-cold water, dried over Na₂SO₄, and purified via fractional distillation under reduced pressure (yield: 85–92%).

Advantages : High yield and scalability.
Limitations : Phosgene’s extreme toxicity requires specialized infrastructure.

Triphosgene as a Safer Phosgene Substitute

To mitigate phosgene’s hazards, triphosgene (bis(trichloromethyl) carbonate, C₃Cl₆O₃) is used as a solid, less volatile alternative. The reaction occurs in two stages:

C6D13OH+C3Cl6O3C6D13OCOCl+Cl3CCOCl+HCl\text{C}6\text{D}{13}\text{OH} + \text{C}3\text{Cl}6\text{O}3 \rightarrow \text{C}6\text{D}{13}\text{OCOCl} + \text{Cl}3\text{CCOCl} + \text{HCl}

Protocol :

  • Conditions : 0–20°C in DCM with pyridine.

  • Molar Ratio : 1:1.2 (hexanol-d13:triphosgene).

  • Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) yields 78–85% product.

Advantages : Reduced phosgene exposure; suitable for small-scale labs.
Challenges : Higher cost and slightly lower yields compared to phosgene.

Photochemical In Situ Phosgene Generation

A novel method developed by Kobayashi et al. (source) generates phosgene photochemically from chloroform (CHCl₃) and O₂ under UV light:

CHCl3+O2hνCOCl2+HCl+Cl2\text{CHCl}3 + \text{O}2 \xrightarrow{h\nu} \text{COCl}2 + \text{HCl} + \text{Cl}2

Procedure :

  • A chloroform solution of hexanol-d13 is irradiated with UV light (254 nm) under O₂ bubbling.

  • Phosgene forms in situ and reacts immediately with the deuterated alcohol.

  • The mixture is stirred for 6–8 hours, followed by solvent evaporation and distillation (yield: 80–88%).

Advantages : Eliminates phosgene storage; ideal for one-pot syntheses.
Limitations : Requires UV equipment and precise O₂ control.

Reaction Mechanism and Kinetics

The synthesis of this compound follows a two-step nucleophilic acyl substitution mechanism:

  • Phosgene Activation :

    COCl2+R-OHR-O-CO-Cl+HCl\text{COCl}_2 + \text{R-OH} \rightarrow \text{R-O-CO-Cl} + \text{HCl}

    The alcohol’s oxygen attacks the electrophilic carbonyl carbon, displacing chloride.

  • Isotopic Effects : Deuterium’s lower zero-point energy slows reaction kinetics slightly, necessitating longer reaction times (2–4 hours) compared to protiated analogs.

Optimization of Synthetic Conditions

Temperature and Solvent Effects

  • Optimal Temperature : 0–25°C for phosgene/triphosgene methods; ambient temperature for photochemical synthesis.

  • Solvent Choice : Dichloromethane and chloroform are preferred for their low nucleophilicity and high phosgene solubility.

Catalysts and Additives

  • Phosphorus Catalysts : Triphenylphosphine (0.5–5 mol%) accelerates phosgene-alcohol reactions by stabilizing intermediates.

  • Base Selection : Pyridine outperforms triethylamine in suppressing HCl-mediated side reactions.

Purification and Characterization

Distillation

Fractional distillation under reduced pressure (20–30 torr) isolates this compound (boiling point: 85–90°C). Impurities like diphenyl carbonate (<2%) are removed in the tails.

Chromatography

Silica gel chromatography with a non-polar eluent (hexane:ethyl acetate = 95:5) achieves >99% purity.

Spectroscopic Characterization

  • ¹³C NMR : Absence of C-D coupling confirms complete deuteration.

  • Mass Spectrometry : m/z = 177.142 ([M]⁺), with D/H isotopic patterns verifying 98% deuterium incorporation.

Industrial and Research Applications

This compound is indispensable in:

  • Isotope Dilution Mass Spectrometry : Quantifying trace analytes in environmental samples.

  • Mechanistic Studies : Elucidating reaction pathways in organic synthesis .

Q & A

Q. How do isotopic impurities in this compound impact kinetic studies?

  • Answer : Even 1–2% non-deuterated contamination can skew KIEs. Employ high-resolution mass spectrometry (HRMS) to quantify isotopic clusters (e.g., m/z 164.63 vs. 165.64 for d0 vs. d13). Correct data using matrix-matched calibration curves .

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